Tertiary Amide Architecture vs. Secondary Amide Analogs: Elimination of the N–H Hydrogen Bond Donor
The target compound is a tertiary N,N-disubstituted carboxamide, meaning it possesses zero hydrogen bond donors (HBD = 0) on the amide nitrogen. In contrast, virtually all published furan/thiophene-2-carboxamide derivatives with quantitative enzyme inhibition data—including the most active compounds in Cakmak et al. 2023 (Compound 1: N-(furan-2-ylmethyl)furan-2-carboxamide; Compound 3: N-(thiophen-2-ylmethyl)furan-2-carboxamide)—are secondary amides with one N–H donor (HBD = 1) [1]. This single structural difference impacts passive membrane permeability, metabolic N-dealkylation susceptibility, and target binding mode. Tertiary carboxamides generally exhibit improved metabolic stability due to the absence of N–H oxidative pathways and altered hydrogen-bonding complementarity to certain enzyme active sites [2].
| Evidence Dimension | Amide hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 (tertiary amide, fully N,N-disubstituted) |
| Comparator Or Baseline | Compound 1 (N-(furan-2-ylmethyl)furan-2-carboxamide): HBD = 1; Compound 3 (N-(thiophen-2-ylmethyl)furan-2-carboxamide): HBD = 1. Both from Cakmak et al. 2023. |
| Quantified Difference | Absolute elimination of the amide N–H donor (ΔHBD = −1 relative to class comparators). |
| Conditions | Structural comparison based on SMILES annotation and published chemical characterization. |
Why This Matters
Procurement teams selecting a carboxamide scaffold for SAR exploration should recognize that tertiary amides provide a distinct physicochemical and metabolic profile, which may be essential for projects requiring reduced hydrogen-bonding capacity or altered cytochrome P450 stability.
- [1] Cakmak, S., Yenigun, S., & Ozen, T. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543–2553. doi:10.1007/s13738-023-02852-4 View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (For general principles of N–H donor impact on drug-like properties.) View Source
